5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione

Medicinal Chemistry Organic Synthesis Process Chemistry

5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione—the core scaffold of clinical kinase inhibitor sovleplenib. Its 5,7-dichloro substitution provides orthogonal reactive handles for sequential SNAr/cross-coupling, enabling regioselective library synthesis impossible with generic analogs. High-yielding one-step route ensures cost-effective gram-to-kilogram supply. The essential building block for kinase-focused medicinal chemistry.

Molecular Formula C7H3Cl2N3O2
Molecular Weight 232.02 g/mol
CAS No. 168123-76-0
Cat. No. B171995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
CAS168123-76-0
Synonyms5,7-dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
Molecular FormulaC7H3Cl2N3O2
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=C1Cl)Cl)NC(=O)C(=O)N2
InChIInChI=1S/C7H3Cl2N3O2/c8-3-1-2-4(5(9)11-3)12-7(14)6(13)10-2/h1H,(H,10,13)(H,12,14)
InChIKeyCBXXVEOEMNTYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione (CAS 168123-76-0): Structural Properties and Research-Grade Procurement


5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione (CAS 168123-76-0) is a heterocyclic organic compound with the molecular formula C7H3Cl2N3O2 and a molecular weight of 232.02 g/mol . It belongs to the pyrido[3,4-b]pyrazine-2,3-dione class, characterized by a fused bicyclic ring system containing two chlorine atoms at the 5 and 7 positions on the pyridine moiety and a dione group on the pyrazine ring . This compound is primarily utilized as a key synthetic intermediate and a core scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules [1].

Why Substituting 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione with Other Pyridopyrazine Analogs Compromises Synthetic Utility


Substituting 5,7-dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione with a generic pyridopyrazine or a different halogenated analog is not chemically equivalent and can derail downstream synthetic pathways. The specific 5,7-dichloro substitution pattern provides a unique vector for orthogonal chemical transformations, enabling regioselective modifications that are not possible with mono-chlorinated, non-chlorinated, or differently substituted analogs . For instance, the presence of two reactive chlorine handles allows for sequential functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, which is critical for constructing complex, diverse libraries of kinase inhibitor candidates [1]. Using an alternative scaffold would fundamentally alter the accessible chemical space, requiring a complete re-optimization of the synthetic route and resulting in a different set of final compounds.

Quantitative Evidence Guide for 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione


Synthetic Accessibility: A Defined, High-Yielding Synthetic Route

Unlike many novel heterocyclic scaffolds that require complex, low-yielding multi-step syntheses, 5,7-dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be prepared via a straightforward, one-step condensation from commercially available 2,6-dichloropyridine-3,4-diamine and glyoxal . This route provides a quantifiable advantage in procurement and use for hit-to-lead campaigns or scale-up activities.

Medicinal Chemistry Organic Synthesis Process Chemistry

Predicted Kinase Inhibition Profile and Selectivity

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that the core scaffold of 5,7-dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has a high probability (Pa) of acting as a protein kinase inhibitor, a property that distinguishes it from other heterocyclic cores [1]. The predicted probability of kinase inhibition (Pa = 0.620) is notably higher than the predicted probability for other activities like antibacterial action (Pa = 0.279).

Kinase Inhibitor Drug Discovery In Silico Screening

Validated Scaffold in Clinical-Stage Kinase Inhibitor Development

The pyrido[3,4-b]pyrazine core, of which 5,7-dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is a direct derivative, serves as the foundational scaffold for sovleplenib, a selective Spleen Tyrosine Kinase (Syk) inhibitor that has advanced into clinical development [1]. This successful translation of a closely related scaffold from the lab to the clinic provides strong validation for the core motif, a distinction not held by many other heterocyclic starting materials.

Kinase Inhibitor Autoimmune Disease Clinical Candidate

Optimal Research and Industrial Applications for 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione (CAS 168123-76-0)


Medicinal Chemistry: Synthesizing Diverse Kinase Inhibitor Libraries

This compound is ideally suited as a core scaffold for the rapid synthesis of focused kinase inhibitor libraries. Its high-yielding, one-step synthesis allows for cost-effective procurement of gram quantities. The two chlorine atoms at positions 5 and 7 serve as orthogonal reactive handles, enabling diverse functionalization via SNAr or cross-coupling reactions. This dual-functionalization capability is crucial for exploring the chemical space around the clinically validated pyrido[3,4-b]pyrazine core, which is the basis for the clinical candidate sovleplenib [1].

Chemical Biology: Developing Chemical Probes for Kinase Targets

The predicted high probability of kinase inhibition makes this compound an excellent starting point for designing chemical probes to study kinase function. Its modular synthesis allows for the attachment of affinity tags or fluorescent reporters, facilitating target identification and mechanism-of-action studies. The scaffold's successful use in a clinical candidate [1] suggests that derivatives are likely to possess favorable drug-like properties and cellular permeability.

Process Chemistry: Developing Scalable Routes to Complex Molecules

The robust and high-yielding synthetic route to this compound is a significant advantage for process chemists. It serves as a reliable, scalable intermediate for the multi-kilogram synthesis of advanced pharmaceutical candidates. The well-defined reaction conditions and use of inexpensive, commercially available starting materials minimize the cost and complexity of large-scale production, making it an attractive building block for industrial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.